molecular formula C22H25ClN2O6S B1226158 N-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-4-(2-oxolanylmethoxy)benzamide

N-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-4-(2-oxolanylmethoxy)benzamide

Cat. No. B1226158
M. Wt: 481 g/mol
InChI Key: SOXGIBOLZDEWNB-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-4-(2-oxolanylmethoxy)benzamide is a member of benzamides.

Scientific Research Applications

Carbonic Anhydrase Inhibition

N-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-4-(2-oxolanylmethoxy)benzamide has been studied for its potential as an inhibitor of carbonic anhydrase isoenzymes. Research shows that related aromatic sulfonamides can exhibit nanomolar half maximal inhibitory concentration (IC50) values, indicating effectiveness in inhibiting these isoenzymes, which are relevant in various physiological processes including respiration and acid-base balance (Supuran et al., 2013).

Antidepressant and MAO Inhibitor

Compounds similar to N-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-4-(2-oxolanylmethoxy)benzamide have been utilized in the synthesis of antidepressants. For instance, befol, an original domestic antidepressant belonging to the class of type A reversible MAO inhibitors, is synthesized using a related compound (Donskaya et al., 2004).

Antitumor Activity

Another important application is in the synthesis of compounds with antitumor activities. For instance, a compound synthesized using similar methods has shown distinct inhibitory capacity against proliferation of cancer cell lines such as A549 and BGC-823 (Ji et al., 2018).

Synthesis of Gefitinib

The compound also finds application in the synthesis of pharmaceuticals like Gefitinib, a drug used for certain breast, lung, and other cancers. The synthesis process involves several steps, including the use of compounds similar to N-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-4-(2-oxolanylmethoxy)benzamide (Jin et al., 2005).

Molecular Structure Analysis

Research has also been conducted to analyze the molecular structure of similar compounds, which is crucial for understanding their pharmacological properties (Remko et al., 2010).

properties

Product Name

N-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-4-(2-oxolanylmethoxy)benzamide

Molecular Formula

C22H25ClN2O6S

Molecular Weight

481 g/mol

IUPAC Name

N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)-4-(oxolan-2-ylmethoxy)benzamide

InChI

InChI=1S/C22H25ClN2O6S/c23-20-8-5-17(14-21(20)32(27,28)25-9-12-29-13-10-25)24-22(26)16-3-6-18(7-4-16)31-15-19-2-1-11-30-19/h3-8,14,19H,1-2,9-13,15H2,(H,24,26)

InChI Key

SOXGIBOLZDEWNB-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)COC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCOCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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